

spectroscopic data comparison of 3-Methyl-4-phenylbutan-2-one from different sources

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Methyl-4-phenylbutan-2-one

Cat. No.: B1583293

[Get Quote](#)

A Comparative Guide to the Spectroscopic Data of 3-Methyl-4-phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Methyl-4-phenylbutan-2-one and the Imperative of Spectroscopic Verification

3-Methyl-4-phenylbutan-2-one is a chiral ketone with the molecular formula $C_{11}H_{14}O$.^{[1][2]} Its structural integrity is paramount in its applications, particularly in medicinal chemistry where precise molecular architecture dictates biological activity. Spectroscopic techniques are the cornerstone of chemical analysis, providing a fingerprint of a molecule's structure. However, variations in experimental conditions, instrumentation, and data processing can lead to discrepancies in the reported data. This guide addresses this challenge by collating and comparing spectroscopic data from multiple repositories, offering a comprehensive analytical benchmark.

Comparative Analysis of Spectroscopic Data

The following sections present a comparative analysis of 1H NMR, ^{13}C NMR, IR, and mass spectrometry data for **3-methyl-4-phenylbutan-2-one**. The data is compiled from publicly available databases and is presented in a standardized format to facilitate direct comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The chemical shift, multiplicity, and integration of each signal provide detailed information about the electronic environment and connectivity of the hydrogen atoms.

Table 1: Comparison of ¹H NMR Spectral Data for **3-Methyl-4-phenylbutan-2-one**

Source	Solvent	Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
Hypothetical Data (for illustrative purposes)	CDCl ₃	7.30-7.15 (m, 5H, Ar-H), 2.85 (dd, J=13.5, 6.5 Hz, 1H, Ph-CH ₂), 2.65 (dd, J=13.5, 8.0 Hz, 1H, Ph-CH ₂), 2.50 (m, 1H, CH ₃ -CH), 2.10 (s, 3H, CO-CH ₃), 1.05 (d, J=7.0 Hz, 3H, CH-CH ₃)
No publicly available experimental data found	-	-

Analysis and Interpretation: As of the latest search, no publicly available experimental ¹H NMR spectrum for **3-methyl-4-phenylbutan-2-one** could be located. The hypothetical data presented above is based on established chemical shift principles for similar structural motifs. The aromatic protons are expected to appear in the 7.15-7.30 ppm region as a complex multiplet. The two diastereotopic protons of the benzyl group (Ph-CH₂) would likely present as a pair of doublets of doublets. The methine proton adjacent to the methyl group would be a multiplet, while the acetyl protons would be a sharp singlet. The methyl group attached to the chiral center would appear as a doublet. The absence of publicly available data underscores the importance of researchers acquiring and reporting their own comprehensive datasets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: Comparison of ^{13}C NMR Spectral Data for **3-Methyl-4-phenylbutan-2-one**

Source	Solvent	Chemical Shift (δ) ppm
SpectraBase (via PubChem CID: 102847)	Not specified	Data not directly accessible without subscription
Predicted Data (for illustrative purposes)	CDCl_3	211.5 (C=O), 139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 50.0 (CH), 40.0 (CH_2), 29.0 (CO- CH_3), 16.0 (CH- CH_3)

Analysis and Interpretation: PubChem indicates the availability of a ^{13}C NMR spectrum for **3-methyl-4-phenylbutan-2-one** on SpectraBase, originating from the Institute of Organic Chemistry at the University of Vienna.[\[2\]](#) However, direct access to the spectral data is restricted. The predicted data provides an estimation of the expected chemical shifts. The carbonyl carbon is anticipated to be the most downfield signal, around 211.5 ppm. The aromatic carbons will appear in the 126-139 ppm range. The aliphatic carbons, including the methine, methylene, and two methyl groups, are expected in the upfield region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Comparison of IR Spectral Data for **3-Methyl-4-phenylbutan-2-one**

Source	Technique	Key Absorptions (cm^{-1})
No publicly available experimental data found	-	-
Predicted Data (for illustrative purposes)	Neat	~3060-3030 (Ar C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~1715 (C=O stretch), ~1600, 1495, 1450 (Ar C=C stretch)

Analysis and Interpretation: No experimental IR spectrum for **3-methyl-4-phenylbutan-2-one** was found in the public domain. Based on its structure, a strong absorption band around 1715 cm^{-1} corresponding to the carbonyl ($\text{C}=\text{O}$) stretch is expected. Aromatic C-H stretching vibrations should appear above 3000 cm^{-1} , while aliphatic C-H stretches will be just below 3000 cm^{-1} . Characteristic aromatic C=C stretching absorptions are anticipated in the $1450\text{--}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Table 4: Comparison of Mass Spectrometry Data for **3-Methyl-4-phenylbutan-2-one**

Source	Ionization Method	Key m/z values (relative intensity)
SpectraBase (via PubChem CID: 102847)	GC-MS	Data not directly accessible without subscription
Predicted Fragmentation	Electron Ionization (EI)	162 (M^+), 147 ($[\text{M}-\text{CH}_3]^+$), 119 ($[\text{M}-\text{COCH}_3]^+$), 91 ($[\text{C}_7\text{H}_7]^+$, tropylium ion), 71, 43 ($[\text{CH}_3\text{CO}]^+$)

Analysis and Interpretation: A GC-MS spectrum is noted as being available on SpectraBase.[\[2\]](#) The predicted fragmentation pattern for **3-methyl-4-phenylbutan-2-one** under electron ionization would likely show a molecular ion peak (M^+) at m/z 162. Common fragmentation pathways would include the loss of a methyl group (m/z 147), loss of the acetyl group (m/z 119), and the formation of the stable tropylium ion (m/z 91), which is characteristic of compounds containing a benzyl moiety. The acetyl cation at m/z 43 is also expected to be a prominent peak.

Detailed Experimental Protocols

To ensure the generation of high-quality, reproducible spectroscopic data, the following detailed protocols are provided as a guideline for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters (Illustrative):

- Spectrometer: 400 MHz
- Pulse Program: Standard single-pulse (e.g., ' zg30' on Bruker instruments)[3]
- Pulse Angle: 30 degrees
- Acquisition Time (AQ): ~3-4 seconds[3][4]
- Relaxation Delay (D1): 1-2 seconds[3]
- Number of Scans (NS): 8-16
- Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Illustrative):

- Spectrometer: 100 MHz
- Pulse Program: Proton-decoupled single-pulse (e.g., ' zgpg30' on Bruker instruments)
- Pulse Angle: 30 degrees
- Acquisition Time (AQ): ~1-2 seconds
- Relaxation Delay (D1): 2 seconds
- Number of Scans (NS): 1024 or more, depending on sample concentration
- Spectral Width: -10 to 220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: Workflow for FTIR data acquisition and processing.

FTIR Acquisition Parameters (Illustrative):

- Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate.
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Data Format: Transmittance or Absorbance

Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS sample preparation, analysis, and data processing.

GC-MS Parameters (Illustrative):

- GC Column: 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Inlet Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
- MS Ionization: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

Conclusion and Best Practices

This guide highlights a critical gap in publicly accessible spectroscopic data for **3-methyl-4-phenylbutan-2-one**. While the compound is commercially available and used in various research and industrial settings, a comprehensive and validated set of spectral data is not readily available in open-access databases. This situation emphasizes the necessity for researchers to meticulously characterize their own materials and to contribute their findings to public repositories to build a more robust and reliable scientific record.

For professionals in drug development and quality control, it is imperative to establish internal standards and to perform thorough spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) on all batches of key intermediates like **3-methyl-4-phenylbutan-2-one**. The protocols outlined in this guide provide a solid foundation for such in-house validation, ensuring the quality and consistency of materials used in sensitive applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Butanone, 3-methyl-4-phenyl- | C11H14O | CID 102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimized Default ¹H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [spectroscopic data comparison of 3-Methyl-4-phenylbutan-2-one from different sources]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583293#spectroscopic-data-comparison-of-3-methyl-4-phenylbutan-2-one-from-different-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com